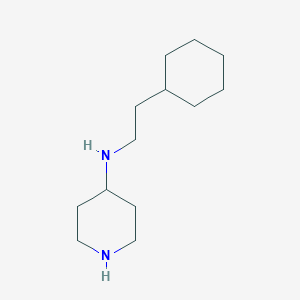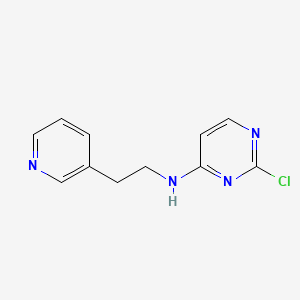
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(pyridin-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反应分析
Types of Reactions
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(3-methylpyridin-2-yl)pyrimidin-4-amine
- 2-Chloro-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
- 2-Chloro-N-(2-pyridinyl)pyrimidin-4-amine
Uniqueness
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .
属性
分子式 |
C11H11ClN4 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
2-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11ClN4/c12-11-15-7-4-10(16-11)14-6-3-9-2-1-5-13-8-9/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) |
InChI 键 |
RTISHFXUCDAULH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCNC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


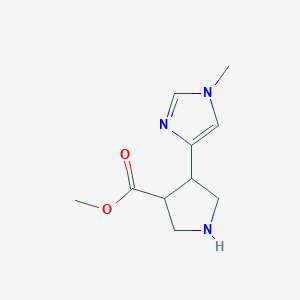
![2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13329065.png)


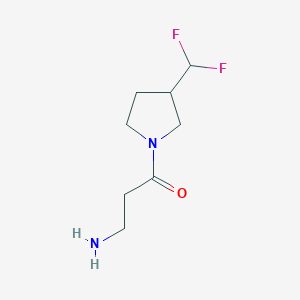
![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)-](/img/structure/B13329077.png)
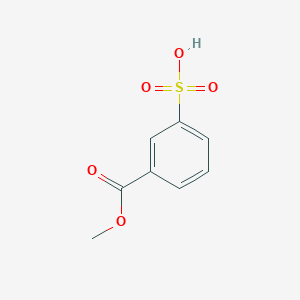
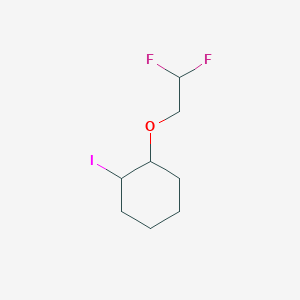
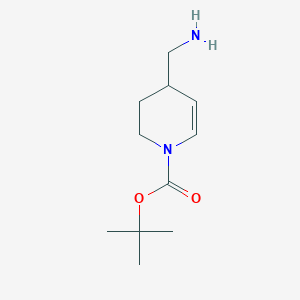

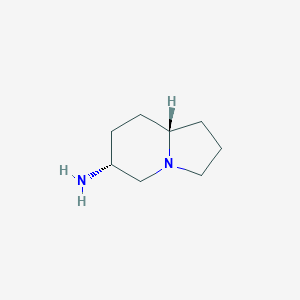
![2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13329124.png)
